3,3'-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
Description
3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a dimeric compound comprising two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units bridged via a (3-chlorophenyl)methylene group. The monomeric unit, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS: 6052-75-1), is a well-characterized heterocyclic compound with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol . The dimerization via a methylene bridge introduces steric and electronic modifications, which may influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
3-[(3-chlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-11-8-15(25)18(20(27)23(11)3)17(13-6-5-7-14(22)10-13)19-16(26)9-12(2)24(4)21(19)28/h5-10,17,25-26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZGKSGFMDUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Condensation Reaction: The key step involves a condensation reaction between 3-chlorobenzaldehyde and two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone-like structures.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,3’-((3-chlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of hydroxy and chlorophenyl groups can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Monomer and Derivatives
The monomeric pyridinone (Compound 2 in ) and its derivatives, such as 4-methoxy-1,6-dimethylpyridin-2(1H)-one (Compound 3 in ), provide foundational insights into the role of substituents on solubility and reactivity.
The hydroxyl groups in the target compound enhance hydrogen-bonding capacity compared to the methoxy variant, which may improve metal chelation or crystallinity .
Bis-Pyridinone Derivatives with Varied Linkers
Bridged pyridinones with alternative linkers, such as 2,2′-oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} (), highlight the impact of linker flexibility and electronic effects.
Research Findings and Data Analysis
- Synthetic Pathways: The monomeric pyridinone (Compound 2) is synthesized via established methods, suggesting the target compound could be derived through a condensation reaction between two equivalents of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and 3-chlorobenzaldehyde .
- Crystallographic Insights: While direct data on the target compound’s crystal structure are absent, related pyridinones (e.g., Methylene Blue triiodide in ) exhibit stacked aromatic systems with interplanar distances (~3.46 Å), which may parallel the target compound’s solid-state behavior .
- Pharmacological Potential: Pyridinone derivatives, such as 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (), demonstrate anti-inflammatory activity (IC₅₀ = 11.6 μM), suggesting the target compound could be explored for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
